TAMRA-Azida-PEG-Biotina

Descripción general

Descripción

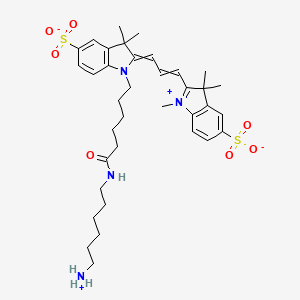

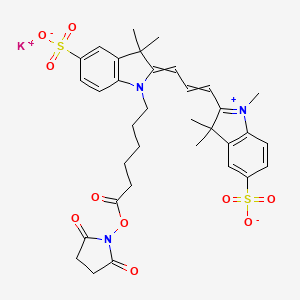

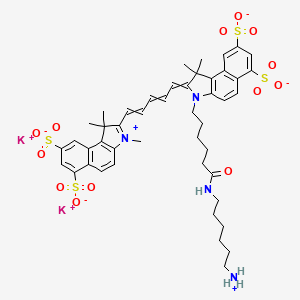

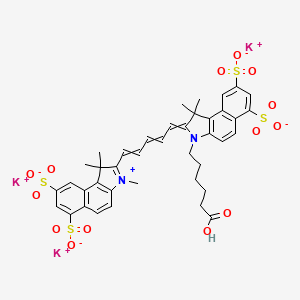

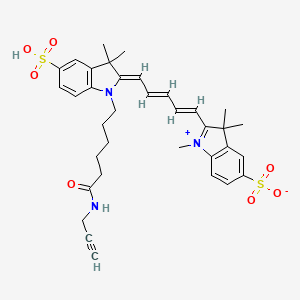

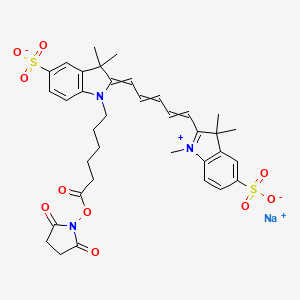

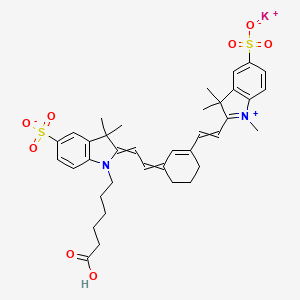

TAMRA-Azide-PEG-Biotin is a trifunctional compound that combines a fluorescent dye (tetramethylrhodamine), an azide group, and a biotin moiety. This compound is widely used in biochemical and biomedical research due to its ability to facilitate both visualization and affinity purification of biomolecules. The azide group allows for click chemistry reactions, while the biotin moiety enables strong binding to streptavidin, making it a versatile tool in various applications .

Aplicaciones Científicas De Investigación

TAMRA-Azide-PEG-Biotin has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

Biology: Facilitates the labeling and visualization of biomolecules such as proteins, nucleic acids, and lipids.

Medicine: Employed in diagnostic assays and imaging techniques to detect and monitor various diseases.

Industry: Utilized in the development of biosensors and other analytical tools

Mecanismo De Acción

Target of Action

TAMRA-Azide-PEG-Biotin is primarily targeted towards alkyne-tagged proteins . The compound contains a biotin group and an azide group, which enables Click Chemistry-mediated labeling of these proteins .

Mode of Action

The azide group in TAMRA-Azide-PEG-Biotin can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is also known as Click Chemistry. Additionally, the compound can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of TAMRA-Azide-PEG-Biotin is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . TAMRA-Azide-PEG-Biotin, being a PEG-based linker for PROTACs, joins these two essential ligands, crucial for forming PROTAC molecules .

Pharmacokinetics

The hydrophilic PEG spacer in TAMRA-Azide-PEG-Biotin increases its solubility in aqueous media . This property is likely to influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability.

Result of Action

The result of the action of TAMRA-Azide-PEG-Biotin is the labeling of alkyne-tagged proteins . This labeling enables efficient protein enrichment . The biotin group in the compound plays a crucial role in this process .

Action Environment

The action, efficacy, and stability of TAMRA-Azide-PEG-Biotin are likely influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the compound’s solubility in aqueous media suggests that its action might be influenced by the hydration level of the environment . .

Análisis Bioquímico

Biochemical Properties

TAMRA-Azide-PEG-Biotin plays a crucial role in biochemical reactions, particularly in click chemistry. The azide group in TAMRA-Azide-PEG-Biotin can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups, as well as strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow for the specific labeling and detection of biomolecules. TAMRA-Azide-PEG-Biotin interacts with various enzymes, proteins, and other biomolecules, including streptavidin, which binds to the biotin moiety, enabling efficient protein enrichment and detection .

Cellular Effects

TAMRA-Azide-PEG-Biotin has significant effects on various types of cells and cellular processes. It influences cell function by enabling the specific labeling and tracking of biomolecules, which is essential for studying cell signaling pathways, gene expression, and cellular metabolism . The compound’s fluorescent properties allow researchers to visualize and monitor cellular processes in real-time, providing valuable insights into cellular dynamics.

Molecular Mechanism

The mechanism of action of TAMRA-Azide-PEG-Biotin involves its ability to undergo click chemistry reactions, which facilitate the specific labeling of biomolecules. The azide group in TAMRA-Azide-PEG-Biotin reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole linkage . This reaction enables the covalent attachment of TAMRA-Azide-PEG-Biotin to target biomolecules, allowing for their detection and enrichment. Additionally, the biotin moiety in TAMRA-Azide-PEG-Biotin binds to streptavidin, further enhancing its utility in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TAMRA-Azide-PEG-Biotin can change over time. The compound is generally stable when stored at -20°C as a powder for up to three years and in solution at -80°C for up to six months . Its stability and effectiveness may decrease over time, particularly if not stored under optimal conditions. Long-term studies have shown that TAMRA-Azide-PEG-Biotin can maintain its labeling efficiency and fluorescence properties for extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of TAMRA-Azide-PEG-Biotin in animal models can vary with different dosages. At lower dosages, the compound effectively labels and tracks biomolecules without causing significant toxicity or adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to optimize the dosage to achieve the desired labeling and detection outcomes while minimizing any harmful effects on the animal models .

Metabolic Pathways

TAMRA-Azide-PEG-Biotin is involved in metabolic pathways that facilitate its interaction with various enzymes and cofactors. The compound’s azide group enables it to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing biomolecules . These reactions are crucial for the specific labeling and detection of target proteins, nucleic acids, and other biomolecules, allowing researchers to study metabolic flux and changes in metabolite levels .

Transport and Distribution

Within cells and tissues, TAMRA-Azide-PEG-Biotin is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in the compound enhances its solubility in aqueous media, facilitating its distribution within the cellular environment . The biotin moiety allows for specific binding to streptavidin, enabling efficient protein enrichment and localization studies .

Subcellular Localization

TAMRA-Azide-PEG-Biotin exhibits specific subcellular localization, which is influenced by its targeting signals and post-translational modifications. The compound’s fluorescent properties allow for the visualization of its distribution within various cellular compartments and organelles . This localization is essential for studying the compound’s activity and function in different cellular contexts, providing valuable insights into its role in biochemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-Azide-PEG-Biotin involves multiple steps, starting with the preparation of the individual components: tetramethylrhodamine, azide, and biotin. These components are then linked together using a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.

Synthesis of Tetramethylrhodamine (TAMRA): This involves the reaction of rhodamine with tetramethyl groups under controlled conditions.

Introduction of Azide Group: The azide group is introduced through a nucleophilic substitution reaction, typically using sodium azide.

Coupling with Biotin: The biotin moiety is attached using a coupling reagent such as N-hydroxysuccinimide (NHS) ester.

PEG Spacer Integration: The PEG spacer is incorporated to link the TAMRA and biotin components, enhancing the overall solubility and reducing steric hindrance.

Industrial Production Methods

Industrial production of TAMRA-Azide-PEG-Biotin follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The use of automated synthesis and purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

TAMRA-Azide-PEG-Biotin primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is driven by the strain in the alkyne group, forming a triazole linkage.

Common Reagents and Conditions

CuAAC: Copper sulfate and sodium ascorbate are commonly used as the catalyst and reducing agent, respectively. The reaction is typically carried out in an aqueous or mixed solvent system at room temperature.

Major Products Formed

The major product formed from these reactions is a triazole-linked conjugate, which retains the fluorescent and biotin functionalities, allowing for subsequent visualization and affinity purification .

Comparación Con Compuestos Similares

Similar Compounds

TAMRA-PEG3-Biotin: Similar in structure but with a different PEG spacer length.

TAMRA-Azide-Biotin: Lacks the PEG spacer, which may affect solubility and steric hindrance.

Uniqueness

TAMRA-Azide-PEG-Biotin is unique due to its trifunctional nature, combining a fluorescent dye, an azide group, and a biotin moiety with a PEG spacer. This combination enhances its solubility, reduces steric hindrance, and provides versatile applications in various fields of research .

Propiedades

Número CAS |

1797415-74-7 |

|---|---|

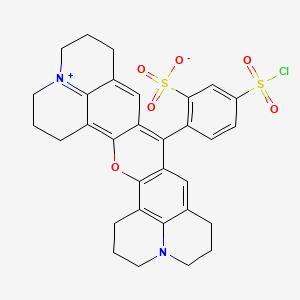

Fórmula molecular |

C57H79N11O14S |

Peso molecular |

1174.38 |

Nombre IUPAC |

5-((4-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-3,7,21-trioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,14,17-trioxa-4,8,20-triazapentacosyl)carbamoyl)-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate |

InChI |

InChI=1S/C57H79N11O14S/c1-66(2)40-10-13-43-47(36-40)82-48-37-41(67(3)4)11-14-44(48)53(43)42-12-9-39(35-45(42)56(73)74)55(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-49-54-46(38-83-49)63-57(75)64-54/h9-14,35-37,46,49,54H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t46-,49-,54-/m0/s1 |

Clave InChI |

VENZSFAIMFUMLZ-VNRPUITKSA-N |

SMILES |

O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCNC(CCN(C(CCNC(C3=CC=C(C(C(C=CC(N(C)C)=C4)=C4O5)=C6C5=C/C(C=C6)=[N+](C)/C)C(C([O-])=O)=C3)=O)=O)CCOCCOCCOCCN=[N+]=[N-])=O)=O)[C@@]2([H])N1 |

Apariencia |

Solid powder |

Pureza |

>93% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

TAMRA-Azide-PEG-Biotin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)

![(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B611077.png)